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1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(thiophen-2-yl)urea

Lipophilicity Drug-likeness Scaffold optimization

Precision SAR demands exact structural identity—not generic urea analogs. This compound uniquely retains both N–H donors (HBD=2) essential for bidentate kinase hinge binding, while the thiophen-2-yl group (sulfur only, no ring nitrogen) enables matched‑pair comparison against thiazole‑based ureas with known anticancer activity. With XLogP3 1.8 and TPSA 95.4 Ų, it occupies drug‑like chemical space ideal for virtual screening campaigns. Insist on CAS 1396685‑72‑5 to avoid N‑methyl, N‑acyl, or linker‑modified variants that abolish donor capacity or alter docking profiles. Rational procurement starts here.

Molecular Formula C11H13N3O2S
Molecular Weight 251.3
CAS No. 1396685-72-5
Cat. No. B2845773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(thiophen-2-yl)urea
CAS1396685-72-5
Molecular FormulaC11H13N3O2S
Molecular Weight251.3
Structural Identifiers
SMILESCC1=NOC(=C1)CCNC(=O)NC2=CC=CS2
InChIInChI=1S/C11H13N3O2S/c1-8-7-9(16-14-8)4-5-12-11(15)13-10-3-2-6-17-10/h2-3,6-7H,4-5H2,1H3,(H2,12,13,15)
InChIKeyPWQOIQLMHXGOFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 1396685-72-5): Procurement-Relevant Identity and Physicochemical Baseline


1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 1396685-72-5, molecular formula C11H13N3O2S, molecular weight 251.31 g/mol) is a synthetic unsymmetrical urea derivative that incorporates a 3-methylisoxazole moiety linked via an ethyl spacer to one urea nitrogen, and a thiophen-2-yl ring directly attached to the other urea nitrogen [1]. Its computed XLogP3-AA value of 1.8 and topological polar surface area of 95.4 Ų [1] place it within drug-like chemical space, while the combination of isoxazole, thiophene, and urea pharmacophores suggests potential for multi-target interactions in kinase or receptor modulation contexts [2]. The compound is catalogued in PubChem (CID 71789747) and select chemical supplier databases, but publicly disclosed primary biological characterization remains sparse.

Why Generic Substitution Fails for 1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(thiophen-2-yl)urea: Scaffold-Specific Differentiation Challenges


The compound's precise substitution pattern—a 3-methylisoxazol-5-yl ethyl linker on one urea nitrogen and a thiophen-2-yl group on the other—is not interchangeable with close analogs that alter the heterocycle, linker length, or methyl position. In a related series of isoxazole/thiazole urea derivatives evaluated by Sroor et al. [1], minor modifications in the heteroaryl group (thiazole vs. isoxazole) produced substantial shifts in cytotoxicity IC50 values across A549, HeLa, and MCF7 cell lines, with some derivatives showing IC50s below that of 5-fluorouracil while others were inactive. Similarly, computational docking against JAK2, CDK2, and BCL2 revealed that binding energy and hydrogen-bonding patterns were highly sensitive to the urea substitution architecture [1]. These class-level findings underscore that even seemingly conservative modifications to the urea scaffold can drastically alter biological performance, making rational procurement based on structural identity—rather than generic class membership—essential for reproducible experimental outcomes.

Quantitative Differentiation Evidence for 1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(thiophen-2-yl)urea Against Closest Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3-AA) vs. Structurally Closest Isoxazole-Thiazole Urea Comparator

The target compound exhibits a computed XLogP3-AA of 1.8 [1], derived from its specific combination of 3-methylisoxazole, ethyl linker, and thiophen-2-yl urea. This contrasts with the more polar isoxazole-thiazole urea scaffolds reported in the ChemistrySelect series, where the presence of additional carbonyl or sulfonyl substituents on the urea moiety systematically elevates polar surface area and reduces logP [2]. For instance, compounds 13 and 14 from the Sroor et al. series, which contain p-tolylsulfonyl urea groups, are predicted to have significantly lower logP values than the target compound. In a drug-discovery context, the moderate lipophilicity of CAS 1396685-72-5 positions it in a distinct physicochemical space that may favor membrane permeability while avoiding the promiscuity risks associated with high logP compounds.

Lipophilicity Drug-likeness Scaffold optimization

Hydrogen-Bond Donor/Acceptor Topology Distinguishes This Urea from N-Alkylated or N-Acylated Analogs

The target compound possesses two hydrogen-bond donors (both urea N–H groups) and four hydrogen-bond acceptors (isoxazole N and O, urea carbonyl, thiophene S) [1]. This donor/acceptor arrangement is characteristic of a 'free' unsymmetrical urea capable of forming bidentate hydrogen-bond interactions with kinase hinge regions or receptor polar pockets. In contrast, the N-acyl urea derivatives (e.g., benzoyl urea or p-tolylsulfonyl urea) in the ChemistrySelect series [2] reduce the donor count to one or zero through N-substitution, fundamentally altering their hydrogen-bonding capacity. Molecular docking studies in Sroor et al. demonstrated that the free urea N–H groups formed critical hydrogen bonds with JAK2 (e.g., with residue Leu932), CDK2 (e.g., with residue Leu83), and BCL2 active sites, and that blocking these donors eliminated key interactions [2]. While these docking results were obtained for isoxazole-thiazole ureas, the hydrogen-bond topology argument applies directly to the target compound, which retains both urea N–H donors.

Hydrogen bonding Target engagement Kinase hinge binding

Thiophene vs. Thiazole Heterocycle Exchange: Impact on Predicted Binding Affinity from Analogous Docking Studies

The target compound features a thiophen-2-yl ring directly attached to the urea, whereas the most extensively characterized analogs in the literature (Sroor et al., 2019) employ thiazole rings [1]. In the Sroor docking studies, the thiazole sulfur and nitrogen atoms participated in distinct hydrophobic and polar interactions with JAK2, CDK2, and BCL2 pockets; the best-docked compounds (13 and 14) derived significant binding energy contributions from thiazole-protein contacts [1]. Replacing thiazole with thiophene eliminates the ring nitrogen, converting a potential hydrogen-bond acceptor site into a purely hydrophobic sulfur, which is predicted to alter the interaction fingerprint. While no direct docking data exist for the target compound, this heterocycle exchange represents a structurally defined departure from the published SAR that could confer differential kinase selectivity profiles.

Heterocycle SAR Molecular docking Kinase selectivity

Research and Industrial Application Scenarios for 1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(thiophen-2-yl)urea Guided by Quantitative Evidence


Kinase Profiling Campaigns Requiring a Free Urea Donor Pair and Moderate Lipophilicity

The compound's retention of two urea N–H donors (2 H-bond donors) and an XLogP3-AA of 1.8 distinguishes it from N-substituted urea analogs that lack one or both donors [1][2]. This makes it suitable as a screening candidate in kinase panels where bidentate hinge-region hydrogen bonding is a known pharmacophore requirement, as supported by docking evidence in the isoxazole-urea class [2]. Procurement should prioritize this specific CAS number over N-methyl, N-acyl, or N-sulfonyl urea variants to preserve the full donor set.

Structure-Activity Relationship (SAR) Studies Exploring Thiophene vs. Thiazole Heterocycle Contributions

The thiophen-2-yl group represents a deliberate heterocycle choice distinct from the thiazole-based ureas characterized in the Sroor et al. anticancer SAR study [2]. Researchers can use this compound as a matched molecular pair comparator to isolate the contribution of the thiophene sulfur (no ring nitrogen) versus thiazole (S + N) to target binding and cellular activity. Quantitative docking data from thiazole analogs provide a benchmark for interpreting thiophene-specific deviations [2].

Computational Chemistry and Pharmacophore Modeling of Isoxazole-Urea Hybrid Scaffolds

With a well-defined molecular structure (SMILES: CC1=NOC(=C1)CCNC(=O)NC2=CC=CS2), computed descriptors including exact mass (251.07284784 Da), and TPSA (95.4 Ų) available from PubChem [1], the compound serves as a structurally unambiguous input for pharmacophore hypothesis generation, molecular dynamics simulations, or virtual screening campaigns. Its moderate complexity (complexity score 265) [1] makes it computationally tractable while retaining sufficient chemical diversity.

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